molecular formula C13H24BrNO5S B2749511 Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate CAS No. 1396996-67-0

Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No. B2749511
CAS RN: 1396996-67-0
M. Wt: 386.3
InChI Key: GNQDJWAKAYIOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids . A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group of some kind . This could be a methyl group, an ethyl group, and so on .

Scientific Research Applications

Synthesis and Characterization for Potential Antimicrobial Agents

Research conducted by Doraswamy and Ramana (2013) focused on the synthesis and characterization of substituted phenyl azetidines with potential antimicrobial activity. The study involved similar compounds, showcasing methodologies that might be applicable to the synthesis and application of Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate in creating new antimicrobial agents (Doraswamy & Ramana, 2013).

Solubility Studies in Organic Solvents

Domańska and Bogel-Łukasik (2005) measured the solubilities of a novel precursor of ionic liquids in alcohols. This study highlights the importance of understanding the solubility and interaction of such compounds with various solvents, which is crucial for their application in different scientific and industrial processes (Domańska & Bogel-Łukasik, 2005).

Acid-Catalyzed Reactions in Biomass Conversion

Walker et al. (2018) explored the rates of Bronsted-acid-catalyzed reactions of various biomass-derived oxygenates in mixed solvents. Their findings could inform the use of Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate in similar catalytic processes, particularly in the development of green chemistry applications (Walker et al., 2018).

Synthesis for Edeine Analogs

Czajgucki, Sowiński, and Andruszkiewicz (2003) described methods for synthesizing orthogonally protected diamino acids, useful for the synthesis of edeine analogs. This research demonstrates the compound's potential utility in synthesizing complex molecules for pharmaceutical research (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Enantioselective Synthesis in Drug Development

Alonso et al. (2005) presented an enantioselective synthesis method for a compound with potential pharmaceutical applications. Similar methodologies could be applicable to Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate, indicating its potential in the synthesis of enantiomerically pure pharmaceuticals (Alonso et al., 2005).

properties

IUPAC Name

ethyl 3-(3-bromo-2-hydroxypropyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO5S/c1-5-19-11(17)10(8-21-7-9(16)6-14)15-12(18)20-13(2,3)4/h9-10,16H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQDJWAKAYIOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(CBr)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.